2-Chloro-1-(2-furyl)-1-propanone
Description
2-Chloro-1-(2-furyl)-1-propanone is a specialized organic compound featuring a furan ring and a ketone functional group, with chlorine substitution. It's a significant intermediate in organic synthesis, applied in creating various chemical entities that find relevance in materials science, pharmacology, and agrochemical research.
Synthesis Analysis
The synthesis of compounds structurally related to 2-Chloro-1-(2-furyl)-1-propanone involves various methods including cyclization, haloacetylation, and the employment of polyphosphoric acid for cyclisation and oxidation reactions (Abdel-Jalil et al., 2015). A notable method includes the reaction of acid chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides, demonstrating the versatility of synthetic approaches (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure and conformation of compounds closely related to 2-Chloro-1-(2-furyl)-1-propanone, such as 1,1-dichloro-2-propanone, have been elucidated through techniques like gas-phase electron diffraction and ab initio molecular orbital calculations, highlighting the compound's conformational preferences (Hagen et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-1-(2-furyl)-1-propanone derivatives often lead to products with significant biological and chemical properties. For example, reactions involving furan ketones in radiolysis studies show the formation of substitution, radioreduction, and dimerisation derivatives, which are crucial for understanding the compound's reactivity under gamma radiation (Torres et al., 1984).
Physical Properties Analysis
The physical properties of 2-Chloro-1-(2-furyl)-1-propanone derivatives, such as solubility, melting point, and boiling point, are essential for its application in synthesis and material design. However, specific details on these properties require further research and analysis within the context of the compound's use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 2-Chloro-1-(2-furyl)-1-propanone, including its reactivity with different reagents, stability under various conditions, and its behavior in synthetic pathways, play a crucial role in its applications. Studies have shown that compounds like 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones and their derivatives exhibit fascinating chemical behaviors that are valuable in organic synthesis and the development of new materials (Flores et al., 2002).
Future Directions
The future directions for the use of 2-Chloro-1-(2-furyl)-1-propanone could involve its application in the synthesis of more complex molecules. Its use in the synthesis of IGF-1R inhibitors suggests potential applications in pharmaceuticals . Additionally, the development of more efficient and sustainable synthetic routes using biocatalytic methods could be a promising area of research .
properties
IUPAC Name |
2-chloro-1-(furan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECAUKYYYLEWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-furyl)-1-propanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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